molecular formula C8H8N2O5 B181460 Methyl 2-methoxy-5-nitronicotinate CAS No. 122433-50-5

Methyl 2-methoxy-5-nitronicotinate

Cat. No. B181460
M. Wt: 212.16 g/mol
InChI Key: DMKVLUGRWNKURX-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the CAS Number: 122433-50-5 . It has a molecular weight of 212.16 . The IUPAC name for this compound is methyl 2-methoxy-5-nitronicotinate .


Molecular Structure Analysis

The InChI code for “Methyl 2-methoxy-5-nitronicotinate” is 1S/C8H8N2O5/c1-14-7-6 (8 (11)15-2)3-5 (4-9-7)10 (12)13/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

It’s worth noting that the applications of a chemical compound can be vast and varied, depending on the field of study. They can be used in fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of “Methyl 2-methoxy-5-nitronicotinate” would depend on the research question being addressed, the experimental design, and the desired outcomes.

“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the molecular formula C8H8N2O5 . It’s used in various fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of this compound would depend on the research question being addressed, the experimental design, and the desired outcomes.

“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the molecular formula C8H8N2O5 . It’s used in various fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of this compound would depend on the research question being addressed, the experimental design, and the desired outcomes.

Safety And Hazards

The safety information available indicates that “Methyl 2-methoxy-5-nitronicotinate” should be handled with care. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing . It’s also recommended to use personal protective equipment as required .

properties

IUPAC Name

methyl 2-methoxy-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-7-6(8(11)15-2)3-5(4-9-7)10(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKVLUGRWNKURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559522
Record name Methyl 2-methoxy-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-5-nitronicotinate

CAS RN

122433-50-5
Record name Methyl 2-methoxy-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122433-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxy-3-carboxy-5-nitropyridine was converted to 2-chloro-3-chlorocarbonyl-5-nitropyridine in situ and converted to the title compound by reaction with anhydrous methanol according to the procedure of A. Monge et al J. Het. Chem. (29), 1545 (1992). In a 500 mL was added starting material (10.2 g, 54 mmol) in 200 mL of chlorobenzene. Phosphorous oxychloride (20 g, 131 mmol) was added and heated to reflux for 2 hours. The solvent was removed under reduced pressure and residual POCl3 was azeotroped off with 2×50 mL of toluene. Methanol (20 mL) was added to the mixture and the solution stirred at 25° C. for 1 hour, then refluxed overnight. Within 1 hour, all of the intermediate went into solution. There was considerable evolution of HCl. The methanol was stripped and the product neutralized with aqueous saturated sodium bicarbonate. The mixture was extracted with methylene chloride, the organic layer dried over MgSO4, filtered and the solvent removed under reduced pressure. Recovered 5.3 g of crude product. Two spots were observed by TLC (90/10 hexane/ethyl acetate); the higher Rf material (1.6 g) was 2-chloro-3-carbomethoxy-5-nitropyridine, the lower Rf product was the desired 2-methoxy-3-carbomethoxy-5-nitropyridine 850 mg (9% yield).
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